molecular formula C8H13NO3 B15178162 Methyl 1-methyl-5-oxopyrrolidine-2-acetate CAS No. 63537-14-4

Methyl 1-methyl-5-oxopyrrolidine-2-acetate

Cat. No.: B15178162
CAS No.: 63537-14-4
M. Wt: 171.19 g/mol
InChI Key: RAPGWBWOZSWEHJ-UHFFFAOYSA-N
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Description

Methyl 1-methyl-5-oxopyrrolidine-2-acetate is a chemical compound with the molecular formula C8H13NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its applications in organic synthesis and its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-methyl-5-oxopyrrolidine-2-acetate can be synthesized through several methods. One common method involves the oxidation of 1-methylpyrrolidine-2-carboxylic acid in the presence of an oxidizing agent . The reaction typically occurs under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process is optimized to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-5-oxopyrrolidine-2-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms of pyrrolidine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized pyrrolidine derivatives, while reduction can produce more reduced forms.

Scientific Research Applications

Methyl 1-methyl-5-oxopyrrolidine-2-acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl 1-methyl-5-oxopyrrolidine-2-acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methyl-5-oxopyrrolidine-2-acetate is unique due to its specific functional groups and the resulting chemical reactivity

Properties

CAS No.

63537-14-4

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl 2-(1-methyl-5-oxopyrrolidin-2-yl)acetate

InChI

InChI=1S/C8H13NO3/c1-9-6(3-4-7(9)10)5-8(11)12-2/h6H,3-5H2,1-2H3

InChI Key

RAPGWBWOZSWEHJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(CCC1=O)CC(=O)OC

Origin of Product

United States

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